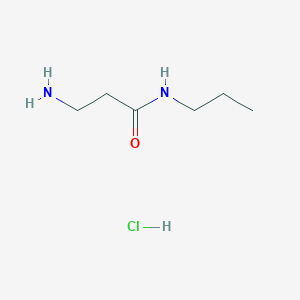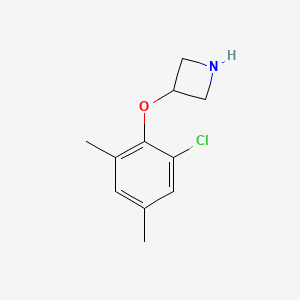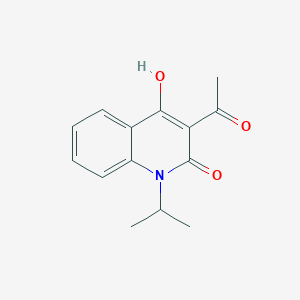
3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone
Übersicht
Beschreibung
3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone (AHIQ) is a quinolinone derivative that has gained considerable attention in the scientific research community due to its unique properties and potential applications. AHIQ is a highly lipophilic compound that has been studied for its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent. Additionally, AHIQ has been found to possess neuroprotective, neuroregenerative, and neurosupportive activities.
Wissenschaftliche Forschungsanwendungen
3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone has been studied for its potential applications in various scientific fields, including cancer research, neurology, and biochemistry. In cancer research, 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone has been found to possess anti-tumor and anti-metastatic activities, as well as cytotoxic effects on cancer cell lines. In neurology, 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone has been studied for its neuroprotective, neuroregenerative, and neurosupportive activities, making it a promising agent for the treatment of neurodegenerative diseases. In biochemistry, 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone has been studied for its antioxidant, anti-inflammatory, and anti-cancer activities, as well as its ability to modulate the activity of various enzymes.
Wirkmechanismus
3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone has been found to possess a variety of mechanisms of action, including antioxidant, anti-inflammatory, and anti-cancer activities. 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone is believed to act as an antioxidant by scavenging reactive oxygen species and inhibiting oxidative damage. Additionally, 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone has been found to inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation, suggesting that it may possess anti-inflammatory properties. 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone has also been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells, suggesting that it may possess anti-cancer properties.
Biochemische Und Physiologische Effekte
3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone has been found to possess a variety of biochemical and physiological effects. In vitro studies have shown that 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activation of NF-kB. In vivo studies have shown that 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone can reduce oxidative stress and inflammation, as well as protect against neurodegenerative diseases. Additionally, 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone has been found to possess anti-cancer effects, suggesting that it may be useful in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone is an ideal compound for laboratory experiments due to its low cost and simple synthesis method. Additionally, 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone has been found to possess a variety of biochemical and physiological effects, making it an ideal agent for studying the mechanisms of action of various compounds. However, 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone is a highly lipophilic compound, which can limit its solubility in aqueous solutions and make it difficult to work with in certain laboratory experiments.
Zukünftige Richtungen
3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone has a wide range of potential applications in various scientific fields and has been found to possess a variety of biochemical and physiological effects. As such, there are a number of potential future directions for 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone research. These include further studies of its anti-cancer and anti-inflammatory activities, as well as its potential applications in the treatment of neurodegenerative diseases. Additionally, further research into the mechanisms of action of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone could lead to the development of new and more effective therapeutic agents. Finally, further studies into the solubility of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone in aqueous solutions could lead to improved laboratory experiments with this compound.
Eigenschaften
IUPAC Name |
3-acetyl-4-hydroxy-1-propan-2-ylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-8(2)15-11-7-5-4-6-10(11)13(17)12(9(3)16)14(15)18/h4-8,17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNKIEZLTTZRLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C(C1=O)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801320550 | |
| Record name | 3-acetyl-4-hydroxy-1-propan-2-ylquinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801320550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819036 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone | |
CAS RN |
860649-18-9 | |
| Record name | 3-acetyl-4-hydroxy-1-propan-2-ylquinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801320550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



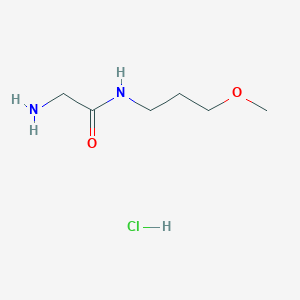

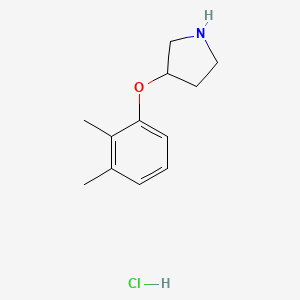
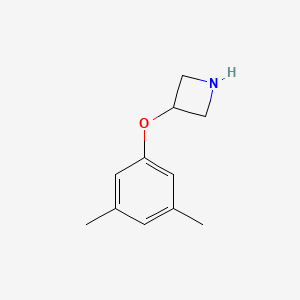

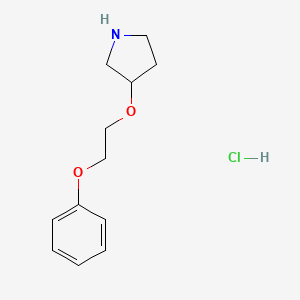
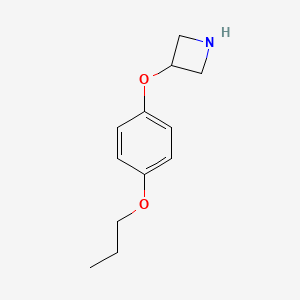
![3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1395408.png)
![3-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1395409.png)
![3-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395410.png)
